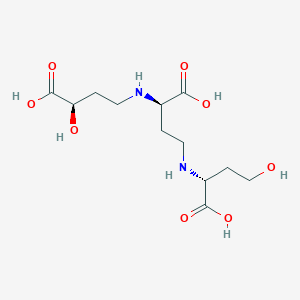

(R,R,R)-avenic acid A

Description

Contextual Significance of Phytosiderophores in Plant Micronutrient Acquisition

Phytosiderophores are a class of organic molecules secreted by the roots of graminaceous (grass) plants, such as oats, barley, wheat, and rice, to acquire essential micronutrients from the soil. cabidigitallibrary.orgarccjournals.com Iron, in particular, is abundant in the earth's crust but often exists in poorly soluble forms, especially in high pH and calcareous soils, making it unavailable for plant uptake. nih.gov Plants have developed two main strategies to cope with iron deficiency. nih.gov Most non-graminaceous species employ Strategy I, which involves acidifying the rhizosphere and reducing ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺). nih.gov

Graminaceous plants, however, utilize Strategy II, which is characterized by the release of phytosiderophores. nih.gov These compounds are highly effective chelators of Fe³⁺, forming stable iron-phytosiderophore complexes that can be specifically transported into the root cells. arccjournals.comnih.govnih.gov This chelation strategy allows these plants to efficiently solubilize and absorb iron from the soil, a critical process for their growth and development. cabidigitallibrary.orgnih.gov The rate of iron uptake from these complexes can be 100 to 1000 times faster than from synthetic iron chelates. nih.gov Beyond iron, phytosiderophores also play a role in the uptake of other essential micronutrients like zinc, copper, and manganese. researchgate.net

Overview of the Mugineic Acid Family Phytosiderophores (MAs)

The mugineic acid family of phytosiderophores (MAs) are a group of structurally related non-proteinogenic amino acids that are central to the iron acquisition strategy of grasses. researchgate.netnih.gov They are all biosynthesized from L-methionine. nih.govcolab.ws The foundational molecule for the synthesis of all MAs is 2'-deoxymugineic acid (DMA). colab.ws From DMA, different plant species synthesize a variety of MA derivatives through subsequent enzymatic modifications. colab.wsnih.gov

Structurally, MAs are characterized by the presence of multiple functional groups, including carboxyl, amine, and hydroxyl groups, which provide the necessary coordination sites for binding trivalent iron. nih.govvulcanchem.comvulcanchem.com These groups allow the MAs to form a stable, hexadentate octahedral complex with Fe³⁺. researchgate.netnih.gov The specific types and quantities of MAs secreted can vary significantly among different grass species and even cultivars, which is often correlated with their tolerance to low iron availability. nih.govcolab.ws

The biosynthesis of MAs is tightly regulated by the iron status of the plant, with their production and secretion being significantly enhanced under iron-deficient conditions. colab.ws This adaptive response highlights their crucial role in plant survival in challenging soil environments. nih.gov

Stereochemical Definition of (R,R,R)-Avenic Acid A within the MA Framework

This compound is a specific member of the mugineic acid family of phytosiderophores. tandfonline.com Its chemical structure is defined by the IUPAC name (2S)-4-[[(1S)-1-carboxy-3-hydroxypropyl]amino]-2-[[(3S)-3-carboxy-3-hydroxypropyl]amino]butanoic acid. vulcanchem.com The designation "(R,R,R)" refers to the specific three-dimensional arrangement of atoms around its chiral centers, according to the Cahn-Ingold-Prelog priority rules. libretexts.orgyoutube.com In this system, "R" (from the Latin rectus, meaning right) signifies a clockwise orientation of the substituents when viewed with the lowest-priority group pointing away. libretexts.orgyoutube.com

Avenic acid A is biosynthetically derived from 2'-deoxymugineic acid. colab.wsnih.govjst.go.jp Isotopic labeling studies using ¹³C and ²H have demonstrated that three molecules of L-methionine are incorporated into avenic acid A. colab.wsjst.go.jp The proposed biosynthetic pathway suggests that 2'-deoxymugineic acid is a direct precursor to avenic acid A in oats (Avena sativa). nih.govjst.go.jp This conversion involves the loss of a deuterium (B1214612) atom at the C-4 position, distinguishing its formation from that of other MAs like mugineic acid itself. colab.wsjst.go.jp The specific stereochemistry of this compound is crucial for its function as an effective iron chelator and for its recognition by the specific transport systems in the plant roots. nih.gov

| Property | Value |

| IUPAC Name | (2S)-4-[[(1S)-1-carboxy-3-hydroxypropyl]amino]-2-[[(3S)-3-carboxy-3-hydroxypropyl]amino]butanoic acid vulcanchem.com |

| Molecular Formula | C₁₂H₂₂N₂O₈ vulcanchem.com |

| Molecular Weight | 322.31 g/mol vulcanchem.com |

| CAS Number | 76224-57-2 vulcanchem.com |

| Biosynthetic Precursor | 2'-deoxymugineic acid nih.govjst.go.jp |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22N2O8 |

|---|---|

Molecular Weight |

322.31 g/mol |

IUPAC Name |

(2R)-4-[[(1R)-1-carboxy-3-hydroxypropyl]amino]-2-[[(3R)-3-carboxy-3-hydroxypropyl]amino]butanoic acid |

InChI |

InChI=1S/C12H22N2O8/c15-6-3-8(11(19)20)13-4-1-7(10(17)18)14-5-2-9(16)12(21)22/h7-9,13-16H,1-6H2,(H,17,18)(H,19,20)(H,21,22)/t7-,8-,9-/m1/s1 |

InChI Key |

QUKMQOBHQMWLLR-IWSPIJDZSA-N |

Isomeric SMILES |

C(CN[C@H](CCO)C(=O)O)[C@H](C(=O)O)NCC[C@H](C(=O)O)O |

Canonical SMILES |

C(CNC(CCO)C(=O)O)C(C(=O)O)NCCC(C(=O)O)O |

Origin of Product |

United States |

Biosynthesis of R,r,r Avenic Acid a

Precursor Identification and Metabolic Pathways

The biosynthetic route to (R,R,R)-avenic acid A has been elucidated through labeling studies, which have identified its primary precursor and crucial intermediate compounds.

L-methionine, an essential proteinogenic amino acid, serves as the fundamental building block for the synthesis of this compound. wikipedia.orgnih.govnih.gov Isotopic labeling experiments have definitively shown that three molecules of L-methionine are incorporated to form one molecule of avenic acid A. colab.wsjst.go.jp These studies, utilizing 13C and 2H labeled L-methionine fed to iron-deficient oat roots, confirmed its role as the primary precursor. colab.wsjst.go.jp The biosynthesis of mugineic acids, the family to which avenic acid A belongs, is closely linked with the methionine recycling pathway to ensure a continuous supply of this essential precursor. colab.ws

Nicotianamine (B15646) (NA) is a critical intermediate in the biosynthesis of all mugineic acid family phytosiderophores, including avenic acid A. researchgate.netjst.go.jp It is a non-proteinogenic amino acid found ubiquitously in higher plants. nih.govtandfonline.com NA is formed from three molecules of S-adenosyl-L-methionine (SAM), a derivative of L-methionine. researchgate.net This crucial step is catalyzed by the enzyme nicotianamine synthase (NAS). researchgate.net NA's central role extends beyond being a precursor; it is also involved in the transport and homeostasis of metals within the plant. nih.govmdpi.com

Following the formation of nicotianamine, the pathway proceeds to another key intermediate, 2'-deoxymugineic acid (DMA). colab.wsresearchgate.net The conversion of NA to DMA involves two enzymatic steps. First, the amino group of NA is transferred by nicotianamine aminotransferase (NAAT). researchgate.netnih.gov The resulting 3"-keto intermediate is then reduced by deoxymugineic acid synthase (DMAS) to form DMA. researchgate.net Feeding experiments have confirmed that DMA is a direct precursor to avenic acid A in oats. vulcanchem.comnih.gov When oat roots were supplied with 13C-labeled DMA, the resulting avenic acid A was found to be enriched with the isotope at corresponding positions. nih.gov

While the biosynthetic pathway from L-methionine to 2'-deoxymugineic acid is conserved among all graminaceous plants that produce mugineic acids, the subsequent steps exhibit species-specific divergence. colab.wsjst.go.jptandfonline.com In oats (Avena sativa), DMA is converted into avenic acid A. vulcanchem.comnih.gov In contrast, other grass species utilize DMA to produce different phytosiderophores. For example, in barley (Hordeum vulgare), the pathway proceeds from DMA to mugineic acid and then to 3-epihydroxymugineic acid. nih.govtandfonline.com This divergence highlights the specialized strategies different plants have evolved for iron acquisition. tandfonline.com

Intermediate Formation: 2'-Deoxymugineic Acid (DMA)

Enzymology of this compound Biosynthesis

The synthesis of this compound is governed by a series of specific enzymes that catalyze each step of the biosynthetic pathway.

Nicotianamine Aminotransferase (NAAT) Activity and Function

Nicotianamine aminotransferase (NAAT) is a pivotal enzyme in the biosynthesis of all mugineic acid family phytosiderophores, including the precursor to this compound. Its primary function is to catalyze the transfer of an amino group from nicotianamine (NA), a chelator found in all higher plants, to form a 3''-keto intermediate. nih.govoup.com This aminotransfer reaction is the first committed step that distinguishes the unique phytosiderophore biosynthesis pathway in graminaceous plants from general metal homeostasis mechanisms found in other plants. nih.gov The resulting 3''-keto acid is subsequently reduced by deoxymugineic acid synthase (DMAS) to form 2'-deoxymugineic acid (DMA), the direct precursor for avenic acid A and other phytosiderophores. nih.gov

The activity of NAAT is dramatically induced under iron (Fe)-deficient conditions, and this increased activity correlates strongly with the enhanced secretion of phytosiderophores from the roots. Current time information in Nagoya, JP. In barley, at least two isozymes, NAAT-A and NAAT-B, have been identified, encoded by the genes naat-A and naat-B, respectively. nih.gov Research in wheat has similarly identified two distinct groups of NAAT proteins, TaNAAT1 and TaNAAT2. These isoforms exhibit different expression patterns; naat-A (and its wheat equivalent TaNAAT1) is expressed almost exclusively in roots under iron deficiency, while naat-B (TaNAAT2) shows a low basal expression in iron-sufficient roots and is also induced by iron starvation. nih.gov This suggests that NAAT-B may be responsible for a baseline level of phytosiderophore production, while NAAT-A is critical for the large-scale synthesis required during periods of iron stress. nih.gov

While iron is the primary regulator, other micronutrient stresses also modulate NAAT activity. Studies have shown that zinc (Zn) deficiency can also induce the expression of NAAT genes and the production of phytosiderophores, although the response is often delayed and less pronounced compared to iron deficiency. Current time information in Nagoya, JP.jst.go.jp Conversely, excess zinc has been shown to induce the expression of genes involved in nicotianamine and deoxymugineic acid synthesis in rice roots. oup.com This indicates a complex cross-regulation where NAAT function is integrated into a broader network of metal homeostasis. jst.go.jpoup.com

| Enzyme / Gene | Organism Studied | Primary Function | Regulation by Fe Status | Regulation by Zn Status |

| NAAT | General (Grasses) | Catalyzes amino group transfer from Nicotianamine (NA) to form a 3''-keto intermediate, the first committed step in phytosiderophore biosynthesis. nih.gov | Activity is strongly induced by Fe deficiency and suppressed by Fe resupply. Current time information in Nagoya, JP. | Activity can be induced by Zn deficiency. Current time information in Nagoya, JP.jst.go.jp |

| TaNAAT1 | Bread Wheat | Primarily responsible for increased DMA biosynthesis in roots during Fe deficiency. | Expression significantly upregulated in roots under Fe deficiency. | Not specified. |

| TaNAAT2 | Bread Wheat | Maintains DMA biosynthesis in various organs under Fe-sufficient conditions; also upregulated by Fe deficiency. | Higher basal expression than TaNAAT1 in Fe-sufficient conditions; expression is also upregulated by Fe deficiency. | Not specified. |

| OsNAAT1 | Rice | Involved in the synthesis of mugineic acid phytosiderophores. jst.go.jp | Expression induced by Fe deficiency. organic-chemistry.org | Expression induced by Zn deficiency but repressed by excess Zn. jst.go.jp |

Subsequent Hydroxylation and Ring Cleavage Enzymes

Following the synthesis of 2'-deoxymugineic acid (DMA), the biosynthetic pathways for different phytosiderophores diverge. colab.ws In plants like barley, DMA is hydroxylated at the C-2' and C-3 positions by 2-oxoglutarate-dependent dioxygenase enzymes, such as those encoded by the Ids3 and Ids2 genes, to form mugineic acid and its derivatives. jst.go.jp

However, the pathway to this compound, which is characteristically secreted by oats (Avena sativa), involves a distinct structural modification: the cleavage of the four-membered azetidine (B1206935) ring present in the DMA precursor. nih.gov Isotope-labeling studies have provided definitive evidence for this pathway. When iron-deficient oat roots are fed with ¹³C-labeled 2'-deoxymugineic acid, the label is incorporated into the secreted avenic acid A, confirming that DMA is the direct precursor. nih.gov Further studies using deuterium-labeled methionine showed that while DMA incorporates all deuterium (B1214612) atoms, the formation of avenic acid A involves the specific loss of a deuterium atom at the C-4 position, which is consistent with a ring-opening event. jst.go.jp

These experiments strongly support a biosynthetic route of L-methionine → 2'-deoxymugineic acid → this compound in oats. jst.go.jpnih.gov Despite this clear biochemical evidence, the specific enzyme or enzymes that catalyze the crucial hydroxylation and subsequent cleavage of the azetidine ring in DMA to produce avenic acid A have not yet been identified or characterized in plants. nih.govnih.gov Therefore, this step is understood from precursor-product feeding studies, but the genetic and enzymatic basis remains an area for future research.

Molecular Regulation of Biosynthetic Enzymes

The synthesis of this compound is tightly controlled at the molecular level, primarily through the transcriptional regulation of the biosynthetic genes in response to micronutrient availability, especially iron.

Transcriptional and Post-Transcriptional Regulation under Micronutrient Stress

The expression of genes encoding the enzymes for phytosiderophore biosynthesis, such as nicotianamine synthase (NAS), nicotianamine aminotransferase (NAAT), and deoxymugineic acid synthase (DMAS), is significantly upregulated at the transcriptional level in roots during periods of iron deficiency. oup.com This coordinated induction ensures a rapid increase in the production and secretion of phytosiderophores to acquire iron from the soil. oup.com

While transcriptional control is dominant, evidence for post-transcriptional regulation exists. In wheat, the expression of the transcription factor TaIDEF2 appeared to be regulated post-transcriptionally. nih.gov In yeast, iron deficiency leads to widespread changes in protein synthesis, mediated by mRNA-binding proteins that promote the degradation of transcripts for iron-dependent processes, thereby remodeling metabolism. scielo.org.mx This highlights that plant responses to micronutrient stress are likely controlled at multiple levels, although specific instances of post-transcriptional regulation of the this compound pathway enzymes are not yet fully detailed.

Induction Mechanisms by Iron Deficiency

The transcriptional induction of phytosiderophore biosynthetic genes is controlled by a complex regulatory network involving specific cis-acting elements in the gene promoters and the trans-acting transcription factors that bind to them.

Two key cis-acting elements have been identified in barley: Iron-Deficiency-Responsive Element 1 (IDE1) and IDE2. tandfonline.comscispace.com These sequences are found in the promoter regions of many iron-deficiency-inducible genes, including those for phytosiderophore synthesis, and they play a crucial role in coordinating the plant's response to low iron. oup.comtandfonline.com

These elements are recognized by specific transcription factors. In rice, a central regulator is OsIRO2, a basic helix-loop-helix (bHLH) transcription factor that is induced by iron deficiency and, in turn, activates the expression of OsNAS, OsNAAT1, and OsDMAS1. organic-chemistry.org The expression of OsIRO2 itself is positively regulated by another transcription factor, IDE Binding Factor 1 (IDEF1). organic-chemistry.org IDEF1, along with IDEF2 (a NAC family transcription factor), binds directly to the IDE1 and IDE2 promoter elements, respectively, acting as upstream regulators in the signaling cascade. organic-chemistry.orgtandfonline.com This hierarchical system allows for a robust and synchronized activation of the entire biosynthetic pathway when iron is scarce.

| Regulatory Component | Type | Function in Iron Deficiency Response | Target Genes / Elements |

| IDE1 / IDE2 | cis-acting elements | Promoter sequences that confer iron-deficiency-inducible expression to target genes. tandfonline.comscispace.com | Genes for phytosiderophore biosynthesis (e.g., IDS2). tandfonline.com |

| IDEF1 | Transcription Factor | Binds to IDE1 element; acts as an upstream regulator and potential iron sensor. organic-chemistry.org | OsIRO2 and other iron-responsive genes. organic-chemistry.org |

| IDEF2 | Transcription Factor | Binds to IDE2 element; co-regulates iron-responsive genes. organic-chemistry.org | Iron-responsive genes containing the IDE2 element. organic-chemistry.org |

| OsIRO2 | bHLH Transcription Factor | Master regulator that directly activates the expression of phytosiderophore biosynthetic genes. organic-chemistry.org | OsNAS1, OsNAS2, OsNAAT1, OsDMAS1. organic-chemistry.org |

| bHLH family | Transcription Factors | A large family of regulators highly upregulated in roots and leaves under iron deficiency. jst.go.jp | A wide range of iron deficiency responsive genes. jst.go.jp |

Chemical Synthesis of R,r,r Avenic Acid a and Labelled Analogs

Total Synthesis Strategies

The total synthesis of (R,R,R)-avenic acid A and other phytosiderophores has been approached through various innovative methods, focusing on efficiency, stereocontrol, and the ability to generate a range of related natural products from common intermediates.

Optically Active Synthesis Approaches

The creation of optically active this compound hinges on the stereoselective synthesis of its constituent amino acid fragments. One established method involves the successive reductive coupling of protected L-aspartic β-semialdehyde and L-malic semialdehyde with L-homoserine lactone. researchgate.net This approach ensures the correct stereochemistry at each chiral center. Other strategies employ chiral pool starting materials, such as L-malic acid and threonines, for the outer building blocks of the phytosiderophore structure. researchgate.nettuwien.ac.at The central building blocks are often assembled using diastereo- and enantioselective methods. researchgate.nettuwien.ac.at For instance, a highly stereoselective 1,2-addition of a glycine (B1666218) equivalent to crotonaldehyde (B89634) has been utilized to create the middle subunit with high optical purity. nih.gov

Recent advancements have also focused on developing highly versatile asymmetric two-center catalysts for phase-transfer alkylations and Michael additions, yielding optically active α-amino acid equivalents in high yields. researchgate.net Furthermore, practical syntheses of unnatural phenylalanine derivatives have been achieved using pseudoenantiomeric phase transfer catalysts, demonstrating the power of catalysis in generating chiral building blocks. researchgate.net

Reductive Coupling Methodologies

Reductive amination is a cornerstone of many total syntheses of phytosiderophores, including avenic acid A. researchgate.net This method is typically used to assemble the three main fragments of the molecule. researchgate.net An "east-to-west" assembly strategy, which involves the sequential alkylation of amino esters with an aldehyde under reductive conditions (using reagents like sodium cyanoborohydride), has proven effective. researchgate.netnih.gov This modular approach allows for a high degree of divergence, enabling the synthesis of multiple phytosiderophores from a common set of intermediates. researchgate.netnih.gov

An alternative to reductive amination involves the reduction of amide bonds after condensation of the fragments. researchgate.net More recently, a novel approach has been developed that utilizes epoxide ring-opening reactions to form the crucial C-N bonds, a method notable for its absence of redox reactions. researchgate.net

Divergent Synthetic Strategies for Phytosiderophore Families

This strategy relies on the preparation of key building blocks that can be combined in various ways to produce the desired final products. nih.gov For example, a set of seven essential building blocks can be used to access all naturally occurring phytosiderophores. nih.gov The synthesis of these building blocks often involves techniques like C-H activation and stereoselective aldol (B89426) reactions. nih.gov The use of common key intermediates allows for flexible and rapid resynthesis of materials for further biological studies. nih.gov

Synthesis of Isotopically Labelled this compound

The synthesis of isotopically labeled this compound is crucial for tracing its metabolic pathways and understanding its role in iron uptake in plants. These labeled compounds serve as internal standards for accurate quantification in complex biological matrices. researchgate.net

Application of ¹³C₂-Labelled Precursors

A key strategy for producing isotopically labeled avenic acid A involves the use of ¹³C₂-labeled precursors, such as ¹³C₂-bromoacetic acid and ¹³C₂-glycine. researchgate.nettuwien.ac.atchemrxiv.orgnih.govresearchgate.net These labeled starting materials are incorporated into central building blocks, which are then used in a divergent synthetic strategy to produce a variety of ¹³C₂-labeled phytosiderophores, including avenic acid A. researchgate.nettuwien.ac.atchemrxiv.orgnih.govresearchgate.net The middle fragment of the target molecules has been identified as a suitable and highly conserved site for the introduction of these labeled atoms. chemrxiv.org This approach has been successfully used to synthesize ¹³C₄-deoxymugineic acid, a related phytosiderophore, from inexpensive isotopically labeled starting materials. researchgate.net

Enantioselective and Diastereoselective Synthesis of Building Blocks

The synthesis of the necessary labeled building blocks requires precise stereochemical control. Enantioselective and diastereoselective methods are employed to prepare these crucial intermediates. researchgate.nettuwien.ac.atchemrxiv.orgnih.govresearchgate.net For example, ¹³C₂-L-allylglycine, a key building block, can be prepared via enantioselective phase-transfer catalysis. researchgate.nettuwien.ac.atchemrxiv.orgnih.govresearchgate.net Another important building block, a hydroxylated derivative, is synthesized using an enantio- and diastereoselective aldol condensation with a chiral auxiliary. researchgate.nettuwien.ac.atchemrxiv.orgnih.govresearchgate.net These stereoselective methods ensure the production of the labeled building blocks with high optical purity, which is essential for the subsequent synthesis of the final labeled phytosiderophore. nih.govchemrxiv.org

Utility of Labelled Compounds in Biological Tracing and Quantification

The use of isotopically labeled analogs of this compound and related phytosiderophores is crucial for elucidating their biological functions, metabolic pathways, and for accurate quantification in complex environmental samples. chemrxiv.org Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) serve as powerful tools in these investigations, allowing researchers to trace the fate of these molecules in biological systems and to develop sensitive analytical methods. chemrxiv.orgsymeres.com

Biological Tracing and Metabolic Pathway Elucidation

Isotopically labeled compounds are indispensable for tracing the movement and transformation of molecules within biological systems. chemrxiv.org Feeding studies using labeled precursors have been fundamental in confirming the biosynthetic pathways of the mugineic acid family of phytosiderophores, to which avenic acid A belongs.

Research on iron-deficient oat roots (Avena sativa L.) utilized L-methionine labeled with either ¹³C or deuterium (D, L-methionine-3, 3, 4, 4-d₄) to trace the biosynthesis of avenic acid A. colab.ws The analysis of the root exudates revealed the presence of both avenic acid A and 2'-deoxymugineic acid containing the isotopic labels. colab.ws

¹³C-Labeling Studies : The use of L-methionine-1-¹³C demonstrated that three molecules of methionine are incorporated into the avenic acid A structure, similar to the biosynthesis of 2'-deoxymugineic acid. colab.ws

²H-Labeling Studies : When D, L-methionine-3, 3, 4, 4-d₄ was used, ¹H-NMR analysis showed that while all deuterium atoms were incorporated into 2'-deoxymugineic acid, one deuterium atom from the C-4 position was absent in avenic acid A. colab.ws This finding provided strong evidence for a specific biosynthetic pathway where 2'-deoxymugineic acid is a direct precursor to avenic acid A. colab.ws

Further studies in barley roots involving ¹⁴C-labeled compounds also highlighted methionine as a primary and efficient precursor for the entire mugineic acid family. wiley.comtandfonline.com These tracer experiments are vital for understanding how plants synthesize these crucial iron-chelating compounds. rsc.orgnii.ac.jp

Accurate Quantification using Labeled Internal Standards

One of the most significant applications of labeled compounds is their use as internal standards in quantitative analysis, particularly with mass spectrometry (MS) based methods like Liquid Chromatography-Mass Spectrometry (LC-MS). washington.edunih.gov The quantification of phytosiderophores like avenic acid A in soil and plant samples is challenging due to their low concentrations and the complexity of the sample matrix. nih.gov

Isotopically labeled analogs, which are chemically identical to the target analyte but have a different mass, are added to a sample in a known quantity. nih.gov Since the labeled standard co-elutes with the unlabeled native compound and experiences similar matrix effects and ionization suppression or enhancement, it allows for highly accurate quantification by comparing the signal intensities of the two species. washington.edunih.gov

A recent synthesis of ¹³C₂-labeled avenic acid A was developed specifically for this purpose. nih.gov This involved preparing ¹³C₂-L-allylglycine from ¹³C₂-bromoacetic acid and ¹³C₂-glycine, which was then used in a divergent synthesis strategy to produce the final labeled product. nih.gov Similarly, the synthesis of [¹³C₄]-labeled 2'-deoxymugineic acid ([¹³C₄]-DMA) was achieved to serve as an internal standard for the accurate quantification of DMA in soil and plant samples via LC-MS/MS. nih.gov This approach is also essential for experiments investigating the biodegradation of these compounds in soil. nih.gov

The table below summarizes the key isotopically labeled compounds utilized in the study of avenic acid A and related phytosiderophores.

| Labeled Compound/Precursor | Isotope(s) | Application | Key Findings/Utility |

| L-methionine-1-¹³C | ¹³C | Biosynthetic Pathway Elucidation | Confirmed the incorporation of three methionine molecules into avenic acid A. colab.ws |

| D, L-methionine-3, 3, 4, 4-d₄ | ²H (Deuterium) | Biosynthetic Pathway Elucidation | Showed that 2'-deoxymugineic acid is a precursor to avenic acid A. colab.ws |

| ¹³C₂-Avenic Acid A | ¹³C | Analytical Standard | Synthesized for use in sensitive analytical methods to accurately detect and quantify the compound in plant and soil samples. chemrxiv.orgnih.gov |

| [¹³C₄]-2'-Deoxymugineic Acid | ¹³C | Internal Standard for Quantification | Used for accurate quantification of 2'-deoxymugineic acid in soil and plant matrices by LC-MS/MS and for biodegradation studies. nih.gov |

| ¹⁴C-Methionine | ¹⁴C | Metabolic Tracing | Demonstrated that methionine is an efficient precursor for the mugineic acid family in barley roots. wiley.comtandfonline.com |

The development and application of these labeled analogs are fundamental to advancing the understanding of plant nutrition, particularly the mechanisms of iron acquisition in grasses. chemrxiv.org They provide the necessary tools for detailed biochemical investigation and precise environmental monitoring.

Biological Roles and Mechanisms in Plant Systems

Mechanism of Iron Acquisition in Graminaceous Plants (Strategy II)

Graminaceous plants, including vital crops like oats, barley, and wheat, employ Strategy II to acquire iron from the soil. researchgate.netresearchgate.net This strategy is distinct from the reduction-based Strategy I used by non-graminaceous plants. nih.govjst.go.jp Instead of reducing ferric iron (Fe(III)) to ferrous iron (Fe(II)) before uptake, Strategy II involves the secretion of phytosiderophores, such as (R,R,R)-avenic acid A, to chelate Fe(III) directly in the rhizosphere—the soil region immediately surrounding the plant roots. mdpi.comnih.gov The resulting stable iron-phytosiderophore complex is then absorbed by the root cells. researchgate.nettandfonline.com This chelation-based mechanism is considered more efficient, particularly in alkaline and calcareous soils where Fe(III) is largely insoluble. researchgate.nettandfonline.com

Under conditions of iron deficiency, graminaceous plants like oats (Avena sativa) are stimulated to synthesize and release this compound from their roots. tandfonline.comtandfonline.com As a member of the mugineic acid family of phytosiderophores, this compound is highly effective at binding to the sparingly soluble Fe(III) ions present in the soil. nih.govnih.gov This process of chelation solubilizes the iron, forming a stable, water-soluble Fe(III)-(R,R,R)-avenic acid A complex. mdpi.comnih.gov This action makes the otherwise unavailable iron accessible for plant uptake. mdpi.com

The remarkable stability of the Fe(III)-phytosiderophore complex is due to its specific chemical structure. Structural analyses have revealed that phytosiderophores of the mugineic acid family, including avenic acid, chelate Fe(III) by forming an octahedral hexacoordinate complex. nih.govjst.go.jp This means the central iron ion is bonded to six atoms from the chelator molecule. nih.goviupac.org These bonds involve three carboxy groups, two amino-derived groups, and one hydroxy group within the this compound structure, creating a highly stable, cage-like coordination around the Fe(III) ion. nih.gov This hexadentate coordination is crucial for the effective sequestration of iron from the soil environment. iupac.org

Once the Fe(III)-(R,R,R)-avenic acid A complex is formed in the rhizosphere, it is taken up into the root epidermal cells without the need for reduction. jst.go.jptandfonline.com This transport is mediated by specific proteins located on the plasma membrane of the root cells. mdpi.comnih.gov Key transporters belong to the Yellow Stripe 1 (YS1) and YS1-Like (YSL) family. nih.govtandfonline.com For instance, the HvYS1 transporter in barley has been identified as a specific transporter for Fe(III)-phytosiderophore complexes. colab.wsresearchgate.net These transport systems are highly specific, recognizing the three-dimensional structure of the metal-phytosiderophore complex and ensuring the efficient uptake of iron. colab.ws The expression of the genes encoding these transporters, such as HvYS1, is significantly upregulated under iron-deficient conditions, highlighting their central role in Strategy II iron acquisition. colab.wsresearchgate.net The efflux of phytosiderophores from the root into the soil is also a controlled process, managed by transporters like TOM1 (Transporter of Mugineic Acid 1). researchgate.netjst.go.jp

| Protein/Transporter | Function | Plant Family | Reference |

| TOM1 | Efflux of phytosiderophores from roots into the rhizosphere. | Graminaceae | researchgate.netjst.go.jp |

| YS1/YSL | Uptake of Fe(III)-phytosiderophore complexes into root cells. | Graminaceae | nih.govtandfonline.comresearchgate.net |

| HvYS1 | Specific transporter for Fe(III)-phytosiderophore complexes in barley. | Graminaceae | colab.wsresearchgate.net |

Octahedral Hexacoordination in Iron Complex Formation

Role in Plant Adaptation to Iron Deficiency Stress

The secretion of this compound is a primary adaptive response to iron deficiency stress in tolerant plant species. tandfonline.comtandfonline.com Iron is an essential micronutrient for numerous physiological processes, including chlorophyll (B73375) synthesis and respiration. tandfonline.com In many agricultural regions, particularly those with alkaline soils, iron's low solubility limits plant growth and productivity, causing a condition known as iron chlorosis. tandfonline.comtandfonline.com The ability to synthesize and secrete phytosiderophores like this compound allows plants to overcome this limitation by actively mobilizing iron from the soil. mdpi.comnih.gov The production and release of these chelators are tightly regulated, increasing significantly when the plant senses a lack of available iron. nih.gov

Research has firmly established a strong correlation between a plant's tolerance to iron deficiency and the type and quantity of phytosiderophores it secretes. nih.govtandfonline.com Species that are highly tolerant to low-iron conditions, such as barley and oats, secrete large amounts of various phytosiderophores. tandfonline.comtandfonline.com Oats (Avena sativa), for example, secrete this compound in response to iron starvation. tandfonline.comtandfonline.com In contrast, species that are more sensitive to iron deficiency, like maize and rice, tend to secrete lower quantities of phytosiderophores (primarily deoxymugineic acid). nih.govtandfonline.com This difference in secretion capacity directly impacts their ability to acquire sufficient iron from challenging soil environments. nih.gov

| Plant Species | Primary Phytosiderophore(s) Secreted | Relative Iron Deficiency Tolerance | Reference |

| Oats (Avena sativa) | Avenic Acid A | Tolerant | nih.govtandfonline.com |

| Barley (Hordeum vulgare) | Mugineic Acid, Epi-HMA | Tolerant | tandfonline.comtandfonline.com |

| Kentucky Bluegrass (Poa pratensis) | Avenic Acid A, Deoxymugineic Acid | Tolerant | tandfonline.comtandfonline.com |

| Maize (Zea mays) | Deoxymugineic Acid (low amounts) | Sensitive | nih.govtandfonline.com |

| Rice (Oryza sativa) | Deoxymugineic Acid (low amounts) | Sensitive | nih.govtandfonline.com |

Interactions with Other Plant Physiological Processes

The role of phytosiderophores like this compound extends beyond simple iron acquisition, influencing other key physiological pathways. Recent studies suggest an important link between iron uptake via phytosiderophores and nitrogen metabolism. Research on rice has shown that the uptake of iron chelated by 2'-deoxymugineic acid (a closely related phytosiderophore) can trigger nitrogen assimilation processes within the plant. jst.go.jp This indicates a coordinated regulation between the acquisition of these two essential nutrients. By efficiently supplying iron, this compound and other phytosiderophores may facilitate the function of iron-containing enzymes that are crucial for metabolic pathways, including those involved in the assimilation of other nutrients. tandfonline.com Furthermore, the secretion of these compounds into the rhizosphere contributes to the complex chemical environment that shapes the plant's interaction with soil microbes. nih.gov

Influence on Root Exudation Dynamics

This compound is a non-proteinogenic amino acid that functions as a phytosiderophore, a class of iron-chelating compounds released by the roots of graminaceous plants (grasses) to acquire iron from the soil. nih.govjst.go.jp Its release is a central component of the "Strategy II" iron acquisition mechanism, which is employed by these plants to solubilize and absorb otherwise unavailable ferric iron (Fe³⁺). nih.govfrontiersin.org The exudation of this compound is not a constant process but a highly dynamic and regulated response to the plant's internal iron status and external environmental cues. nih.govresearchgate.net

The primary trigger for the synthesis and subsequent exudation of this compound is iron deficiency. nih.govfrontiersin.org Under iron-sufficient conditions, its production and release are minimal. However, when a plant senses low iron availability, it initiates a complex signaling cascade that dramatically upregulates the biosynthesis of phytosiderophores, which are then actively transported out of the root cells into the rhizosphere. jst.go.jpoup.com This dynamic response is crucial for plant survival in alkaline or calcareous soils where iron solubility is extremely low. frontiersin.org

The composition and rate of root exudation change throughout a plant's life. researchgate.netnih.gov Younger plants, for instance, often exude different quantities and types of substances compared to older ones. researchgate.net In the context of nutrient stress, the exudation profile is specifically altered to cope with the deficiency; for iron, this means a significant increase in the proportion of phytosiderophores like this compound in the total exudate. researchgate.net Studies on various graminaceous species have demonstrated this shift, highlighting the targeted nature of this root exudation response. frontiersin.orgresearchgate.net

Furthermore, the dynamics of this compound exudation can be modulated by other environmental factors and internal signals. For example, abiotic stresses such as high salinity and UV-B radiation have been found to impact the rate of phytosiderophore release in response to iron deficiency. researchgate.net Long-distance signaling within the plant also plays a role, with evidence suggesting that shoot-based auxin signaling can influence phytosiderophore release from the roots, thereby affecting tolerance to excess iron conditions. researchgate.net

| Factor Influencing Exudation | Effect on this compound (or Phytosiderophore) Release | Plant Type/Context | Source(s) |

| Iron (Fe) Status | Release is strongly induced by iron deficiency. | Graminaceous Plants (Strategy II) | nih.govfrontiersin.org |

| Plant Development | Exudation patterns, including phytosiderophores, change with plant age. | General / Maize | researchgate.net |

| Other Abiotic Stresses | Salinity and UV-B stress can limit phytosiderophore release. | Wheat | researchgate.net |

| Phytohormones (Shoot) | Shoot-based auxin signaling can regulate root phytosiderophore release. | Wheat | researchgate.net |

Potential Interplay with Phytohormone Signaling Pathways

The regulation of this compound synthesis and exudation is intricately linked with several phytohormone signaling pathways. While this phytosiderophore's primary function is in iron acquisition, the signaling network that controls its release in response to iron deficiency involves significant crosstalk with hormones that govern plant growth, development, and stress responses. frontiersin.orgresearchgate.net The iron deficiency response itself appears to be modulated by a complex interplay of jasmonates, ethylene (B1197577), abscisic acid, and auxin. nih.govfrontiersin.org

Jasmonic Acid (JA): There is compelling evidence for the involvement of jasmonates in regulating the iron deficiency response in Strategy II plants like rice. nih.govdntb.gov.ua Studies have shown that many genes responsive to jasmonic acid are rapidly induced in the very early stages of iron deficiency, often preceding the upregulation of genes directly involved in phytosiderophore biosynthesis. nih.govtandfonline.com This suggests that JA signaling is an early and integral component of the plant's response to low iron. nih.gov Some findings indicate that JA acts as a repressor of iron uptake genes when iron is sufficient, a repression that is lifted upon deficiency. nih.gov Conversely, other research suggests JA can positively regulate genes involved in iron uptake and translocation during deficiency periods. nih.gov This dual role highlights a sophisticated regulatory mechanism.

Ethylene (ET): Ethylene is a well-established positive regulator of the iron deficiency response. frontiersin.org While its role has been more extensively studied in Strategy I plants, it is also known to regulate the response in rice, which utilizes phytosiderophores. nih.gov The interaction between ethylene and other hormones is crucial, as ethylene signaling pathways often intersect with those of auxin and abscisic acid to fine-tune developmental and stress responses. nih.gov

Abscisic Acid (ABA): As a key stress hormone, abscisic acid is involved in a wide array of plant responses to adverse environmental conditions. mdpi.commccollegeonline.co.in While direct evidence linking ABA to this compound is limited, its known crosstalk with JA and ethylene signaling suggests an indirect regulatory role. nih.govnih.gov For example, ABA can antagonistically modulate JA-ethylene signaling pathways. nih.gov Furthermore, it has been proposed that ABA might share a signaling pathway with the IDEF1 transcription factor, a central regulator of iron deficiency responses in rice. nih.gov

| Phytohormone | Role in Iron Deficiency Response / Phytosiderophore Regulation | Interaction / Crosstalk | Source(s) |

| Jasmonic Acid (JA) | Rapidly induced by Fe deficiency; may act as both a repressor (Fe-sufficient) and activator (Fe-deficient) of Fe uptake genes. | Interacts with ABA and Ethylene signaling. | nih.govnih.govdntb.gov.uatandfonline.comnih.gov |

| Ethylene (ET) | Positive regulator of the Fe deficiency response in both Strategy I and II plants. | Interacts with ABA and Auxin signaling. | nih.govfrontiersin.orgnih.gov |

| Abscisic Acid (ABA) | Potential indirect regulator; may share signaling components with Fe deficiency pathways. | Antagonistic and synergistic interactions with JA, Ethylene, and Auxin. | nih.govnih.govnih.govnih.gov |

| Auxin | Shoot-derived auxin can modulate phytosiderophore release in roots. | Central hormone that interacts with nearly all other phytohormone pathways. | researchgate.netnih.govfrontiersin.org |

Structural Analogs and Derivatives of R,r,r Avenic Acid a

Members of the Mugineic Acid Family Phytosiderophores

The mugineic acid (MA) family of phytosiderophores encompasses a group of structurally related non-proteinogenic amino acids synthesized and secreted by graminaceous (grass family) plants to acquire iron from the soil. researchgate.netjst.go.jpjst.go.jp These compounds act as natural chelators, binding to sparingly soluble ferric iron (Fe³⁺) in the rhizosphere, thereby mobilizing it for uptake by the plant's root system. jst.go.jpcabidigitallibrary.org This chelation strategy is crucial for the survival and growth of these plants, particularly in alkaline soils where iron availability is low. tandfonline.com

All members of the mugineic acid family share a common biosynthetic origin, starting from the amino acid L-methionine. researchgate.netjst.go.jp Three molecules of S-adenosyl-L-methionine (SAM), derived from methionine, are converted into nicotianamine (B15646) (NA), a key intermediate. researchgate.netnih.gov In graminaceous plants, NA is further processed through a series of enzymatic reactions to produce 2'-deoxymugineic acid (DMA), the foundational compound of the MA family. researchgate.netnih.gov Subsequent hydroxylation and derivatization steps, which vary among different plant species and even cultivars, give rise to the diverse array of MAs observed in nature. researchgate.nettandfonline.com

The structural diversity within the MA family, characterized by variations in hydroxylation patterns, correlates with the specific iron-deficiency tolerance levels of different grass species. jst.go.jpnih.gov These phytosiderophores are not only crucial for iron acquisition but have also been shown to be involved in the uptake and transport of other essential micronutrients, such as zinc. nih.gov

2'-Deoxymugineic Acid (DMA)

2'-Deoxymugineic acid (DMA) is the central precursor in the biosynthesis of all other mugineic acid family phytosiderophores. researchgate.nettandfonline.com It is synthesized from nicotianamine (NA) in a two-step process catalyzed by nicotianamine aminotransferase (NAAT) and deoxymugineic acid synthase (DMAS). researchgate.net DMA is found in all graminaceous plants analyzed to date and is the exclusive phytosiderophore produced by some species, such as rice (Oryza sativa). researchgate.netresearchgate.netjst.go.jp

Research has demonstrated that DMA is secreted by the roots of grasses like rice, wheat, and barley to mobilize Fe(III) from the soil, a critical process for plant nutrition and achieving high crop yields. nih.govnih.gov The expression of genes involved in DMA synthesis, such as DMAS, is significantly upregulated in roots under iron-deficient conditions. tandfonline.com Beyond its role in external iron acquisition, DMA is also detected in the shoots of plants even under iron-sufficient conditions, suggesting a role in the internal transport and homeostasis of iron. tandfonline.com Exogenous application of chemically synthesized DMA has been shown to promote the growth of rice seedlings, particularly under high pH conditions, by enhancing iron uptake and influencing other metabolic processes like nitrate (B79036) assimilation. nih.gov

| Finding | Plant Species | Significance | Reference |

|---|---|---|---|

| Universal precursor for other MAs | Graminaceous plants | Establishes the common biosynthetic pathway for all mugineic acids. | researchgate.nettandfonline.com |

| Sole phytosiderophore in rice | Rice (Oryza sativa) | Highlights its fundamental role in iron acquisition for a major staple crop. | researchgate.netresearchgate.net |

| Upregulation of synthesis genes under Fe-deficiency | Rice, Wheat, Maize, Barley | Confirms its primary function in response to iron stress. | tandfonline.com |

| Promotes growth and orchestrates Fe/Nitrate uptake | Rice (Oryza sativa) | Demonstrates broader physiological roles beyond simple iron chelation. | nih.gov |

| Involved in internal Fe transport | Rice (Oryza sativa) | Suggests a dual function in both external acquisition and internal translocation of iron. | tandfonline.com |

Mugineic Acid (MA)

Mugineic acid (MA) was the first phytosiderophore to be isolated and structurally identified, originally from the root washings of barley (Hordeum vulgare). jst.go.jptandfonline.com Its discovery provided the molecular basis for understanding the unique iron acquisition system in grasses, termed Strategy II. jst.go.jpnih.gov The structure of MA features three carboxyl groups, two amino-derived groups, and two hydroxyl groups, which together form a hexadentate structure capable of forming a stable octahedral complex with Fe(III). jst.go.jpnih.gov

MA is biosynthesized directly from DMA through a hydroxylation reaction at the C-2' position. researchgate.nettandfonline.com This conversion is catalyzed by dioxygenase enzymes, such as IDS3, which have been identified in barley. researchgate.net While rice naturally produces only DMA, transgenic rice engineered to express the barley IDS3 gene gains the ability to produce and secrete MA, enhancing its tolerance to iron deficiency. researchgate.net The secretion of MA by barley roots is a rhythmic process, typically peaking in the morning, and is significantly enhanced under iron-deficient conditions. tandfonline.com Beyond iron, MA can also form complexes with other divalent metals like copper (Cu²⁺) and zinc (Zn²⁺). nii.ac.jp

| Finding | Plant Species | Significance | Reference |

|---|---|---|---|

| First identified phytosiderophore | Barley (Hordeum vulgare) | Led to the characterization of the Strategy II iron uptake mechanism in grasses. | jst.go.jptandfonline.com |

| Biosynthesized from DMA by hydroxylation | Barley (Hordeum vulgare) | Elucidated the biosynthetic relationship between DMA and MA. | researchgate.nettandfonline.com |

| Forms stable hexadentate complex with Fe(III) | General | Explains its high efficiency in chelating and solubilizing iron. | jst.go.jpnih.gov |

| Secretion enhanced by Fe-deficiency | Barley (Hordeum vulgare) | Demonstrates its role as a key response to iron stress. | tandfonline.com |

| Confers Fe-deficiency tolerance to transgenic rice | Rice (Oryza sativa) | Provides a proof-of-concept for biofortification strategies. | researchgate.net |

3-Epihydroxymugineic Acid (epiHMA)

3-Epihydroxymugineic acid (epiHMA) is another important derivative in the mugineic acid family, first identified in barley. nih.gov It is structurally distinct from other MAs due to the specific stereochemistry of a hydroxyl group at the C-3 position. tandfonline.com Research using labeled compounds has definitively shown that epiHMA is biosynthesized from mugineic acid (MA) through hydroxylation at the C-3 position. tandfonline.com This demonstrates a sequential biosynthetic pathway: DMA is hydroxylated to form MA, which is then further hydroxylated to produce epiHMA. tandfonline.com

Like other MAs, epiHMA is produced in response to iron deficiency. researchgate.netresearchgate.net Studies on the bioavailability of iron from the Fe(III)-epiHMA complex in rats suggested that the complex can be an effective source of iron, implying potential utility for such compounds in nutritional applications. tandfonline.com The production of more complex phytosiderophores like epiHMA is thought to be an evolutionary adaptation in some grasses, such as barley, to more efficiently cope with low iron availability. jst.go.jpresearchgate.net

| Finding | Plant Species | Significance | Reference |

|---|---|---|---|

| Identified in barley | Barley (Hordeum vulgare) | Expanded the known diversity of the mugineic acid family. | nih.gov |

| Biosynthesized from Mugineic Acid (MA) | Barley (Hordeum vulgare) | Established a multi-step hydroxylation pathway for MA diversification. | tandfonline.com |

| Produced in response to Fe-deficiency | Graminaceous plants | Confirms its role in the iron stress response. | researchgate.netresearchgate.net |

| Fe(III)-epiHMA complex shows bioavailability | Animal model (Rats) | Suggests potential for iron fortification applications. | tandfonline.com |

Hydroxymugineic Acid (HMA)

Hydroxymugineic acid (HMA), also referred to as 3-hydroxymugineic acid, was first isolated from the root washings of iron-deficient rye (Secale cereale). nih.govtandfonline.com It is a stereoisomer of epiHMA, differing in the configuration of the hydroxyl group at the C-3 position. tandfonline.com Feeding experiments with labeled precursors in rye plants have revealed that, similar to epiHMA in barley, HMA is biosynthesized from mugineic acid (MA) via hydroxylation at the C-3 position. tandfonline.com This indicates that different plant species can utilize the same precursor (MA) to generate stereochemically distinct products. tandfonline.com

The biosynthetic pathway for HMA is therefore: L-methionine → DMA → MA → HMA. tandfonline.com The discovery of HMA and the elucidation of its distinct biosynthetic route from its epimer, epiHMA, underscored the species-specific nature of the final steps in the MA synthesis pathway among different grasses. tandfonline.com All eight naturally occurring phytosiderophores, including HMA, can now be identified and quantified in plant exudates using advanced analytical methods like ion mobility-mass spectrometry. nih.gov

| Finding | Plant Species | Significance | Reference |

|---|---|---|---|

| First isolated from rye | Rye (Secale cereale) | Identified a new structural variant within the MA family. | nih.govtandfonline.com |

| Biosynthesized from Mugineic Acid (MA) | Rye (Secale cereale) | Showed that different species produce different stereoisomers from the same precursor. | tandfonline.com |

| Stereoisomer of 3-epihydroxymugineic acid | General | Highlights the stereochemical diversity in phytosiderophore biosynthesis. | tandfonline.com |

| Quantifiable in root exudates by modern MS methods | Graminaceous plants | Enables detailed studies of phytosiderophore profiles in various species. | nih.gov |

Hydroxyavenic Acid (HAVA)

Hydroxyavenic acid (HAVA), also known as 2'-hydroxyavenic acid A, is a more recently identified member of the mugineic acid family. nih.gov It was discovered and characterized from the root exudates of iron-deficient Kentucky bluegrass (Poa pratensis). nih.gov Subsequent sensitive analytical studies using liquid chromatography-mass spectrometry have also detected HAVA in the roots and root exudates of barley (Hordeum vulgare), alongside other known phytosiderophores. nih.gov

Structurally, HAVA is related to avenic acid A and features two hydroxyl groups. researchgate.net Its identification, along with its ability to form ferric complexes in root secretions, suggests that HAVA plays a significant role in iron acquisition for the plants that produce it. nih.govnih.gov The discovery of HAVA in multiple grass species demonstrates that the diversity of phytosiderophores is greater than initially thought and that complex mixtures of these chelators are often employed by plants in response to iron deficiency. nih.govnih.gov

| Finding | Plant Species | Significance | Reference |

|---|---|---|---|

| Identified as a novel phytosiderophore | Kentucky bluegrass (Poa pratensis) | Expanded the known chemical diversity of the MA family. | nih.gov |

| Also detected in barley | Barley (Hordeum vulgare) | Shows that HAVA is not limited to a single grass species. | nih.gov |

| Forms ferric complexes in root exudates | Barley (Hordeum vulgare) | Confirms its function as an active iron chelator involved in nutrient uptake. | nih.gov |

| Structurally related to avenic acid A | General | Illustrates the parallel biosynthetic pathways leading to different MA subgroups. | researchgate.net |

3'-Hydroxydeoxymugineic Acid (HDMA)

3'-Hydroxydeoxymugineic acid (HDMA) is another novel phytosiderophore identified through the characterization of root exudates from iron-deficient perennial grasses. nih.gov It was first isolated and its structure determined from perennial ryegrass (Lolium perenne). nih.gov This species was found to secrete a mixture of phytosiderophores, including DMA and epiHDMA (3-epihydroxy-2'-deoxymugineic acid), with HDMA being a newly identified component. nih.gov

Like other members of the MA family, HDMA demonstrates iron-chelating activity similar to that of previously known phytosiderophores. nih.gov Its discovery, along with HAVA, was part of research that identified all eight currently known naturally occurring phytosiderophores. nih.govcolab.ws The identification of HDMA further illustrates that the biosynthetic pathways in grasses can produce a variety of hydroxylated derivatives of the basic DMA structure, tailored to the specific needs and genetic makeup of the plant species. nih.gov

| Finding | Plant Species | Significance | Reference |

|---|---|---|---|

| Identified as a novel phytosiderophore | Perennial ryegrass (Lolium perenne) | Added another member to the known roster of natural phytosiderophores. | nih.gov |

| Secreted in response to iron deficiency | Perennial ryegrass (Lolium perenne) | Confirms its role in the plant's iron stress response mechanism. | nih.gov |

| Possesses iron-chelating activity | General | Shows functional equivalence to other members of the MA family. | nih.gov |

| Part of a mixture of secreted MAs | Perennial ryegrass (Lolium perenne) | Highlights the strategy of using multiple chelators simultaneously. | nih.gov |

3'-Epihydroxydeoxymugineic Acid (epiHDMA)

3'-Epihydroxydeoxymugineic acid (epiHDMA) is a naturally occurring structural analog of (R,R,R)-avenic acid A, both being members of the mugineic acid family of phytosiderophores. nih.gov These compounds share a common backbone and play a similar role in chelating and transporting ferric iron in plants.

Research has identified epiHDMA in the root exudates of various perennial grasses. For instance, studies on Lolium perenne cv. Tove revealed that under iron-deficient conditions, it secretes epiHDMA along with 2'-deoxymugineic acid (DMA). researchgate.net Similarly, sorghum has been found to secrete three types of mugineic acids, with epiHDMA and DMA being the major components. researchgate.net The co-secretion of these different phytosiderophores, including avenic acid A in other species like oat, highlights the diversity within the mugineic acid family and suggests potential species-specific efficiencies in iron acquisition. nih.gov The structural similarity between avenic acid A and epiHDMA lies in their shared core structure essential for iron chelation, with variations in hydroxyl group positioning influencing their specific properties and biosynthesis. nih.gov

| Compound Name | Classification | Natural Source Example |

| This compound | Mugineic Acid Family Phytosiderophore | Oat |

| 3'-Epihydroxydeoxymugineic Acid (epiHDMA) | Mugineic Acid Family Phytosiderophore | Lolium perenne cv. Tove, Sorghum |

| 2'-Deoxymugineic acid (DMA) | Mugineic Acid Family Phytosiderophore | Wheat, Rice, Maize |

Synthetically Modified Analogs and Derivatives

The chemical synthesis of analogs of natural phytosiderophores offers opportunities to overcome limitations such as high cost and instability, leading to practical applications in agriculture and research.

Proline-2'-deoxymugineic acid (PDMA) as a Synthetic Analog

Proline-2'-deoxymugineic acid (PDMA) is a synthetic analog of 2'-deoxymugineic acid (DMA), a closely related phytosiderophore to avenic acid A. Current time information in Bangalore, IN.researchgate.netnih.gov The development of PDMA was motivated by the need for a more stable and cost-effective alternative to natural phytosiderophores for agricultural use. researchgate.netnih.gov The synthesis of PDMA involves substituting the unstable and expensive L-azetidine-2-carboxylic acid, a precursor for DMA, with the more stable and cheaper L-proline. biorxiv.org

Research Findings on PDMA:

Extensive research has demonstrated the efficacy of PDMA in improving plant nutrition, particularly iron and zinc uptake, in various crops under challenging soil conditions like calcareous and alkaline soils. tandfonline.combiorxiv.orgresearchgate.net

Enhanced Iron Nutrition: Studies have shown that soil application of Fe(III)-PDMA effectively ameliorates iron deficiency symptoms (chlorosis) in both monocotyledonous plants like rice and maize and dicotyledonous plants such as cucumber and peanuts. Current time information in Bangalore, IN.nih.govnih.gov PDMA has been found to be more efficient and its effects more sustained compared to traditional iron chelators like Fe-EDDHA. tandfonline.comresearchgate.net The Fe(III)-PDMA complex is readily taken up by plant roots through specific transporters like OsYSL15, ZmYS1, and HvYS1. Current time information in Bangalore, IN.

Improved Crop Yield and Quality: By alleviating iron deficiency, PDMA application has been shown to significantly boost crop yields. For instance, in soybeans, PDMA treatment led to an increase in pod and seed number, as well as the 100-seed weight. tandfonline.comresearchgate.net Furthermore, it improved seed quality by increasing protein and oil content. tandfonline.comresearchgate.net In peanuts, PDMA application under field conditions promoted yield and kernel micronutrient content. nih.gov

Zinc Bioavailability: Research has also highlighted the potential of PDMA as a zinc fertilizer. The application of Zn(II)-PDMA has been shown to increase the concentration of zinc in rice leaves. Current time information in Bangalore, IN.

Mechanism of Action: PDMA helps to dissolve insoluble iron in the rhizosphere and upregulates the expression of genes involved in iron transport, such as the yellow stripe-like (YSL) family genes. nih.gov It is also reducible on the root surface of dicot plants, facilitating iron uptake through their Strategy I mechanism. Current time information in Bangalore, IN.

| Synthetic Analog | Precursor Modification | Key Advantage | Application |

| Proline-2'-deoxymugineic acid (PDMA) | Replacement of L-azetidine-2-carboxylic acid with L-proline | Increased stability and reduced cost | Iron and zinc fertilizer for various crops |

Development of Labelled Analogs for Research Applications

The synthesis of labeled analogs of phytosiderophores is a powerful tool for elucidating the mechanisms of iron transport in plants. By attaching reporter molecules like fluorescent dyes or radioactive isotopes, researchers can track the movement and uptake of these chelators.

The 2'-hydroxy group of mugineic acid has been identified as a suitable point for introducing labels to create molecular probes without significantly impairing their biological function. tandfonline.com This has enabled the synthesis of various mugineic acid derivatives for research purposes.

Research Applications of Labeled Analogs:

Direct Visualization of Uptake: The use of fluorescently labeled mugineic acid has provided direct experimental evidence for the transporter-mediated internalization of these phytosiderophores into plant cells. tandfonline.com Confocal fluorescence analysis allows for the clear observation of the labeled compound's incorporation into cells. tandfonline.com

Structure-Function Relationship Studies: Synthetic structural analogs, including labeled ones, are instrumental in studying the structure-function relationships of phytosiderophores and their transporters. tandfonline.com By comparing the uptake rates of different analogs, researchers can identify the key structural features required for efficient transport.

Affinity Labeling of Transporters: Labeled analogs can be designed to act as affinity labels, which can covalently bind to the transporter protein. This technique is valuable for identifying and characterizing the specific transporter molecules involved in phytosiderophore uptake. tandfonline.com

Isotopic Labeling for Mechanistic Studies: The synthesis of phytosiderophores labeled with stable isotopes, such as ¹³C, has been reported. nih.gov These labeled compounds are crucial for detailed mechanistic studies of micronutrient uptake in graminaceous plants using techniques like mass spectrometry.

Analytical Methodologies for R,r,r Avenic Acid a

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of (R,R,R)-avenic acid A, providing the necessary separation from structurally similar compounds and isomers within the mugineic acid family. The high polarity of phytosiderophores presents a challenge that modern liquid chromatography techniques have successfully addressed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) serves as a fundamental technique for the separation of organic compounds. In the context of phytosiderophore analysis, HPLC, particularly when coupled with detectors like UV-Vis or mass spectrometers, can separate compounds from complex mixtures. researchgate.net The choice of column, mobile phase composition, and gradient is critical for achieving resolution. scielo.brchromatographyonline.com For polar molecules like avenic acid A, reversed-phase chromatography is often employed, sometimes with ion-pairing agents to improve retention and peak shape. chromatographyonline.com While effective, the analysis of highly polar compounds that elute early in the run can be challenging, which has led to the adoption of more advanced techniques. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically under 2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times. nih.gov This technique is particularly well-suited for the complex challenge of separating the various phytosiderophores, including this compound, from plant extracts. researchgate.net UPLC systems, when coupled with mass spectrometry, provide superior peak resolution and sensitivity for determining chelator complexes in aqueous matrices. researchgate.net The enhanced efficiency of UPLC is critical for resolving avenic acid A from its isomers and other related compounds that may be present in the same sample. researchgate.netnih.gov

Below is a table summarizing typical UPLC conditions used for the analysis of phytosiderophores like avenic acid A.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., Acquity CSH C18, 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mM ammonium (B1175870) acetate (B1210297) in acetonitrile/water (40:60, v/v) |

| Mobile Phase B | 10 mM ammonium acetate in acetonitrile/isopropanol (10:90, v/v) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 50 °C |

| Gradient | A time-programmed gradient from 40% to 100% of Mobile Phase B |

| The data in this table is based on representative methods for lipid and polar metabolite analysis. nih.gov |

Mass Spectrometry Techniques

Mass spectrometry (MS) is indispensable for the structural elucidation and sensitive detection of this compound. When preceded by chromatographic separation, MS provides definitive identification based on mass-to-charge ratio and fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is the most common ionization source for analyzing polar, non-volatile biomolecules like this compound from a liquid phase. d-nb.info It is a soft ionization technique that typically generates protonated molecules [M+H]+ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. researchgate.netresearchgate.net ESI has been successfully coupled with both UPLC and HPLC to analyze avenic acid A and its metal complexes in plant root exudates, demonstrating high sensitivity and specificity. nih.govresearchgate.net The technique can be operated in both positive and negative ion modes, though positive mode is frequently used for phytosiderophores to detect the [M+H]+ ion. researchgate.netresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of ions by fragmenting a selected precursor ion and analyzing its product ions. wikipedia.org For this compound, a precursor ion (e.g., the [M+H]+ ion at m/z 323.1) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. researchgate.netresearchgate.net This fragmentation pattern provides a structural fingerprint that is unique to the molecule, allowing for confident identification and differentiation from isomers like mugineic acid. researchgate.net The fragmentation data is crucial for confirming the identity of avenic acid A in complex biological samples. researchgate.net

The table below details the characteristic mass fragmentation of avenic acid A observed in positive ESI-MS/MS analysis.

| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss |

| 323.1376 | 305.1271 | H₂O |

| 323.1376 | 279.1475 | CO₂ |

| 323.1376 | 259.1165 | C₂H₄O₂ |

| 323.1376 | 130.0862 | C₇H₁₃NO₅ |

| This data is derived from fragmentation patterns reported for avenic acid (AVA) in barley roots. researchgate.netresearchgate.net |

Ion Mobility-Quadrupole Time-of-Flight Mass Spectrometry (IM-QTOFMS)

Ion Mobility-Quadrupole Time-of-Flight Mass Spectrometry (IM-QTOFMS) adds another dimension of separation to the analysis of this compound. researchgate.netnih.gov This technique separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge (their ion mobility). nih.gov Ions are passed through a gas-filled drift tube where they are separated based on their collision cross-section (CCS), a value that reflects their three-dimensional structure. nih.gov This allows for the separation of isomers that may not be resolved by chromatography alone. IM-QTOFMS has been instrumental in the comprehensive characterization of all eight naturally occurring phytosiderophores, providing a valuable database of CCS values for more confident identification in future studies. nih.govcolab.ws This method provides high-resolution mass spectrometric fragment spectra, further enhancing analytical confidence. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and thermally stable compounds. However, due to the polar and non-volatile nature of amino acids like this compound, direct analysis by GC-MS is not feasible. The presence of multiple carboxyl and amino functional groups necessitates a chemical derivatization step to increase volatility and thermal stability, making the analyte suitable for the GC system.

Derivatization:

The primary goal of derivatization is to replace the active hydrogens on the carboxyl, hydroxyl, and amino groups with nonpolar moieties. Common derivatization strategies for amino acids that are applicable to avenic acid A include:

Silylation: This is a widely used technique where active hydrogens are replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are employed. TBDMS derivatives are generally more stable and less sensitive to moisture compared to TMS derivatives.

Acylation followed by Esterification: This two-step process involves first esterifying the carboxyl groups, for example, by reaction with an alcohol (e.g., methanol, propanol) in the presence of an acid catalyst. This is followed by acylation of the amino and hydroxyl groups using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). nih.gov

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete derivatization and to prevent the formation of multiple derivative products for a single analyte.

GC-MS Analysis:

Once derivatized, the sample is injected into the gas chromatograph. The separation of this compound derivatives from other components in the sample mixture is achieved on a capillary column. The choice of the column's stationary phase is critical; non-polar phases like those based on polydimethylsiloxane (B3030410) (e.g., HP-5MS) are commonly used for the analysis of derivatized amino acids. tandfonline.com

The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. The eluted compounds then enter the mass spectrometer.

In the mass spectrometer, the derivatized molecules are ionized, typically by electron impact (EI), which causes them to fragment into a pattern of characteristic ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The mass spectrum of the derivatized this compound will show a molecular ion peak (or a related ion) corresponding to the mass of the derivative, and a series of fragment ions that are used to confirm the structure of the original molecule. By comparing the retention time and the mass spectrum to that of a known standard, the presence and quantity of this compound in the sample can be determined.

For the analysis of closely related phytosiderophores like mugineic acids, GC-MS has been utilized, often involving derivatization to form trimethylsilyl (TMS) derivatives. oup.com

Table 1: General GC-MS Parameters for Amino Acid Analysis (Illustrative)

| Parameter | Typical Setting |

| Derivatization Reagent | MTBSTFA or TFAA/Propanol |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp. ~100°C, ramped to ~300°C |

| MS Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 50-650 amu |

Note: This table provides a general example; specific parameters must be optimized for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including complex natural products like this compound. researchgate.netresearchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule, the connectivity of atoms, and the stereochemistry. scielo.br

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

1D NMR: ¹H NMR spectra provide information about the different types of protons in the molecule and their immediate electronic environment. The chemical shift (δ) of each proton signal, its integration (the area under the peak, proportional to the number of protons), and its splitting pattern (multiplicity, due to spin-spin coupling with neighboring protons) are key parameters. ¹³C NMR spectra reveal the number of unique carbon atoms and their chemical environment. organicchemistrydata.org

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms.

COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC spectra correlate protons with the carbon atoms to which they are directly attached.

HMBC spectra reveal correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton, especially around quaternary carbons. scielo.br

For (S,S,S)-avenic acid A, a stereoisomer of the title compound, it has been noted that NMR spectra are highly pH-dependent, a characteristic feature for molecules with multiple ionizable groups. vulcanchem.com The structural elucidation of related phytosiderophores, such as 2'-deoxymugineic acid, has been successfully achieved using these NMR techniques. researchgate.net The analysis of ¹³C₂-labelled analogues of the avenic acid family has also been reported, demonstrating the power of NMR in biosynthetic studies. researchgate.net

The complete assignment of all ¹H and ¹³C signals, aided by 2D NMR data, allows for the unambiguous confirmation of the constitution of this compound. Furthermore, detailed analysis of coupling constants (J-values) from high-resolution ¹H NMR spectra and Nuclear Overhauser Effect (NOE) data from NOESY or ROESY experiments can be used to determine the relative stereochemistry of the three chiral centers.

Table 2: Illustrative NMR Data for a Related Phytosiderophore (2'-Deoxymugineic Acid)

| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |

| 2 | 56.6 | 3.55 (dd, 8.5, 4.5) |

| 3 | 31.0 | 2.15 (m), 2.30 (m) |

| 4 | 47.9 | 3.10 (m), 3.30 (m) |

| 1' | 61.5 | 3.25 (t, 6.0) |

| 2' | 27.5 | 1.85 (m) |

| 3' | 39.8 | 2.75 (t, 7.0) |

| 4' | 181.3 | - |

Source: Adapted from spectral data for 2'-Deoxymugineic Acid. researchgate.net This data is for a related compound and serves as an example of the type of information obtained from NMR.

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species, such as amino acids, and for the separation of enantiomers. nih.gov Given that this compound has multiple stereoisomers, CE is an essential tool for confirming the stereochemical purity of a sample.

The separation in CE is based on the differential migration of analytes in a narrow-fused silica (B1680970) capillary filled with a background electrolyte (BGE) under the influence of a high voltage electric field. The migration speed is dependent on the analyte's charge-to-size ratio.

Chiral Separation:

To separate enantiomers, which have identical physical properties in a non-chiral environment, a chiral selector must be added to the BGE. researchgate.net The chiral selector forms transient diastereomeric complexes with the enantiomers of avenic acid A, and these complexes have different mobilities, allowing for their separation.

Common chiral selectors used for amino acid separations include:

Cyclodextrins (CDs): These are cyclic oligosaccharides that have a chiral cavity. Enantiomers can fit differently into this cavity, leading to differences in complex stability and electrophoretic mobility. acs.org Both native and derivatized cyclodextrins (e.g., hydroxypropyl-β-CD, sulfated-β-CD) are used.

Chiral Ligand Exchange (CLE-CE): In this method, a metal ion (e.g., Cu(II)) and a chiral ligand are added to the BGE. They form a chiral complex that can then stereoselectively interact with the analyte enantiomers, forming ternary diastereomeric complexes that can be separated. chromatographyonline.com

Micellar Electrokinetic Chromatography (MEKC): Chiral surfactants can be used to form micelles in the BGE. The differential partitioning of enantiomers into these chiral micelles leads to their separation. acs.org